molecular formula C6H6F3IN2 B8808713 4-Iodo-1,3-dimethyl-5-(trifluoromethyl)-1H-pyrazole

4-Iodo-1,3-dimethyl-5-(trifluoromethyl)-1H-pyrazole

Cat. No.: B8808713
M. Wt: 290.02 g/mol
InChI Key: YQCDQBKUWYBLEA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Iodo-1,3-dimethyl-5-(trifluoromethyl)-1H-pyrazole is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are characterized by a five-membered ring structure containing two adjacent nitrogen atoms. This specific compound is notable for its substitution pattern, which includes iodine, methyl, and trifluoromethyl groups, making it a valuable intermediate in various chemical syntheses and applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Iodo-1,3-dimethyl-5-(trifluoromethyl)-1H-pyrazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 1,3-dimethyl-5-trifluoromethylpyrazole with iodine in the presence of a suitable oxidizing agent. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction conditions, including temperature, pressure, and solvent choice, is crucial for maximizing efficiency and minimizing by-products .

Chemical Reactions Analysis

Types of Reactions

4-Iodo-1,3-dimethyl-5-(trifluoromethyl)-1H-pyrazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield various substituted pyrazoles, while oxidation and reduction can lead to different oxidation states of the compound .

Scientific Research Applications

4-Iodo-1,3-dimethyl-5-(trifluoromethyl)-1H-pyrazole has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for drug development.

    Industry: Utilized in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-Iodo-1,3-dimethyl-5-(trifluoromethyl)-1H-pyrazole involves its interaction with specific molecular targets. The compound’s unique substitution pattern allows it to bind to various enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Iodo-1,3-dimethyl-5-(trifluoromethyl)-1H-pyrazole is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for various applications, particularly in the synthesis of complex organic molecules and the development of new pharmaceuticals .

Properties

Molecular Formula

C6H6F3IN2

Molecular Weight

290.02 g/mol

IUPAC Name

4-iodo-1,3-dimethyl-5-(trifluoromethyl)pyrazole

InChI

InChI=1S/C6H6F3IN2/c1-3-4(10)5(6(7,8)9)12(2)11-3/h1-2H3

InChI Key

YQCDQBKUWYBLEA-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(=C1I)C(F)(F)F)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

Iodine (30 g) was dissolved in 60% sulfuric acid (fuming, 80 g), and 1,3-dimethyl-5-trifluoromethylpyrazole (13.12 g, 80 mmol) was slowly added under ice-cooling. The mixture was stirred at 0° C. for 2 hr. The reaction mixture was poured into ice water and extracted with ethyl acetate. The organic layer was washed with aqueous sodium thiosulfate and saturated brine, dried over magnesium sulfate and concentrated under reduced pressure. The obtained crude crystals were washed with hexane to give the desired compound (20 g) as crystals.
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
80 g
Type
solvent
Reaction Step One
Quantity
13.12 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
86%

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